molecular formula C17H18N2O2 B2590211 2-[(3,4-dimethoxyphenyl)methyl]-1-methyl-1H-1,3-benzodiazole CAS No. 838901-83-0

2-[(3,4-dimethoxyphenyl)methyl]-1-methyl-1H-1,3-benzodiazole

Cat. No.: B2590211
CAS No.: 838901-83-0
M. Wt: 282.343
InChI Key: IEQMNTAFMMYGJG-UHFFFAOYSA-N
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Description

2-[(3,4-dimethoxyphenyl)methyl]-1-methyl-1H-1,3-benzodiazole is a synthetic organic compound known for its unique chemical structure and potential applications in various fields. This compound features a benzodiazole core substituted with a 3,4-dimethoxyphenylmethyl group and a methyl group at the nitrogen atom. Its molecular formula is C16H16N2O2, and it has a molecular weight of 268.32 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(3,4-dimethoxyphenyl)methyl]-1-methyl-1H-1,3-benzodiazole typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Key considerations include:

Chemical Reactions Analysis

Types of Reactions

2-[(3,4-dimethoxyphenyl)methyl]-1-methyl-1H-1,3-benzodiazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding quinones.

    Reduction: Reduction reactions using reducing agents like sodium borohydride can convert the compound into its reduced form.

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-[(3,4-dimethoxyphenyl)methyl]-1-methyl-1H-1,3-benzodiazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[(3,4-dimethoxyphenyl)methyl]-1-methyl-1H-1,3-benzodiazole involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(3,4-dimethoxyphenyl)methyl]-1-methyl-1H-1,3-benzodiazole stands out due to its unique combination of a benzodiazole core and a 3,4-dimethoxyphenylmethyl group, which imparts specific chemical and biological properties.

Properties

IUPAC Name

2-[(3,4-dimethoxyphenyl)methyl]-1-methylbenzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O2/c1-19-14-7-5-4-6-13(14)18-17(19)11-12-8-9-15(20-2)16(10-12)21-3/h4-10H,11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEQMNTAFMMYGJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2N=C1CC3=CC(=C(C=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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